molecular formula C50H80N4O19 B11928589 Ald-Ph-PEG4-bis-PEG4-propargyl

Ald-Ph-PEG4-bis-PEG4-propargyl

Cat. No.: B11928589
M. Wt: 1041.2 g/mol
InChI Key: QHIIEIBDWAHOAX-UHFFFAOYSA-N
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Description

Ald-Ph-PEG4-bis-PEG4-propargyl is a cleavable linker containing eight units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl involves multiple steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG units.

    Alkyne Introduction: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions.

    Cleavable Linker Formation: The final step involves the formation of the cleavable linker by coupling the PEGylated intermediate with an aldehyde-functionalized phenyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Using techniques such as chromatography to isolate the desired product.

    Quality Control: Rigorous testing to ensure the purity and functionality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG4-bis-PEG4-propargyl primarily undergoes:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction forms a stable triazole linkage.

    Cleavage Reactions: The PEG linker can be cleaved under specific conditions to release the attached drug molecule.

Common Reagents and Conditions

    CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in an aqueous or mixed solvent system.

    Cleavage Reactions: Conditions vary depending on the specific cleavable linker used, such as acidic or enzymatic conditions.

Major Products Formed

    Triazole Linkage: Formed during the CuAAc reaction.

    Released Drug Molecule: Upon cleavage of the PEG linker.

Scientific Research Applications

Ald-Ph-PEG4-bis-PEG4-propargyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ald-Ph-PEG4-bis-PEG4-propargyl involves:

    Click Chemistry: The alkyne group reacts with azide-containing molecules to form a stable triazole linkage.

    Cleavable Linker: The PEG linker can be cleaved under specific conditions, releasing the attached drug molecule at the target site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-PEG4-bis-PEG4-propargyl is unique due to its:

    Cleavable Nature: Allows for controlled release of drug molecules.

    Eight PEG Units: Provides enhanced solubility and stability.

Properties

Molecular Formula

C50H80N4O19

Molecular Weight

1041.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58)

InChI Key

QHIIEIBDWAHOAX-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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